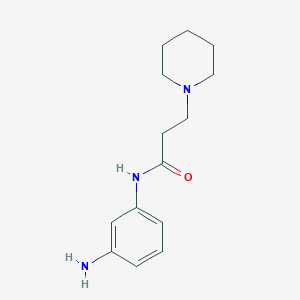

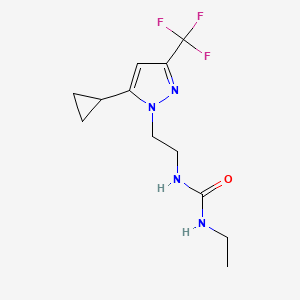

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, also known as NAPPA, is an organic compound that has been studied extensively for its potential applications in various scientific fields. NAPPA is a piperidine derivative that is composed of an amide group, an amine group, and a propyl group. NAPPA has been used in many different scientific research applications due to its ability to readily bind to proteins and other molecules. In

Aplicaciones Científicas De Investigación

Aromatase Inhibition and Breast Cancer Treatment

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide derivatives have been studied for their potential in inhibiting estrogen biosynthesis. Hartmann and Batzl (1986) synthesized and evaluated various alkyl-substituted derivatives, finding some to be stronger inhibitors of human placental aromatase than aminoglutethimide, a drug used for hormone-dependent breast cancer treatment. This indicates potential applications in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Antiallergic Activity

Courant et al. (1993) synthesized a series of N-(pyridin-2-yl)-3-(piperazin-1-yl)propanamides, chemically related to N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, demonstrating potential antiallergic activity as assessed by the passive cutaneous anaphylaxis test in vivo (Courant et al., 1993).

Anticancer Agent Development

The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, conducted by Rehman et al. (2018), aimed to find new drug candidates for Alzheimer’s disease. This study highlights the potential of similar compounds in drug development for neurodegenerative diseases (Rehman et al., 2018).

Immunomodulation Research

Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides, including derivatives similar to N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, and evaluated their immunosuppressive activities. This study provides insight into the potential use of these compounds in immunomodulation research (Giraud et al., 2010).

Corrosion Inhibition Studies

Verma et al. (2016) explored the use of 3-amino alkylated indoles, chemically related to N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide, as corrosion inhibitors for mild steel in acidic environments. This study suggests potential industrial applications of similar compounds in corrosion prevention (Verma et al., 2016).

Synthesis and Evaluation for Anticonvulsant Activity

Kamal et al. (2013) synthesized a series of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs, evaluating their anticonvulsant activity. This research demonstrates the potential of N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide analogs in developing new anticonvulsant drugs (Kamal et al., 2013).

Propiedades

IUPAC Name |

N-(3-aminophenyl)-3-piperidin-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c15-12-5-4-6-13(11-12)16-14(18)7-10-17-8-2-1-3-9-17/h4-6,11H,1-3,7-10,15H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVYRZFUCYXRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)NC2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-3-(piperidin-1-yl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(prop-2-yn-1-yl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2683153.png)

![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2683154.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2683159.png)

![6-Ethyl-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2683163.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2683164.png)

![1-[(2,6-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2683165.png)

![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)